molecular formula C9H11NO4S B1228686 Ethyl 2-sulfamoylbenzoate CAS No. 59777-72-9

Ethyl 2-sulfamoylbenzoate

Cat. No. B1228686
Key on ui cas rn: 59777-72-9
M. Wt: 229.26 g/mol
InChI Key: CYFKZTWSLPKROH-UHFFFAOYSA-N
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Patent
US04601746

Procedure details

At 85° C., 68.76 g (0.3 mol) 2-sulfamylbenzoic acid ethylester are added to 57.9 g (0.45 mol) oxalylchloride and 0.4 g diazadicyclo(2,2,2,)octane in 500 ml absolute toluene. The reaction mixture is heated yet three hours to an interior temperature of 95° C., until no gas development is observed.
Quantity
68.76 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step One
[Compound]
Name
diazadicyclo(2,2,2,)octane
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11](=[O:14])(=[O:13])[NH2:12])[CH3:2].C(Cl)(=O)[C:17](Cl)=[O:18]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:12]=[C:17]=[O:18])(=[O:13])=[O:14])=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
68.76 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)S(N)(=O)=O)=O
Name
Quantity
57.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
diazadicyclo(2,2,2,)octane
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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